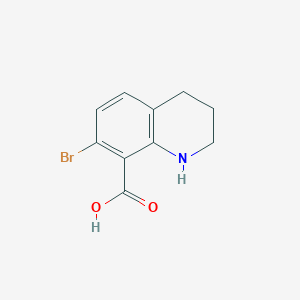

7-Bromo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid

Description

Systematic Nomenclature and Molecular Descriptors

7-Bromo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid is a brominated tetrahydroquinoline derivative with a carboxylic acid substituent. Its systematic IUPAC name, This compound , reflects the bicyclic structure comprising a partially saturated quinoline core. The molecular formula is C₁₀H₁₀BrNO₂ , corresponding to a molecular weight of 256.10 g/mol . The SMILES notation (O=C(C1=C(Br)C=CC2=C1NCCC2)O ) encodes the connectivity of the bicyclic system, with the bromine atom at position 7 and the carboxylic acid group at position 8.

Key molecular descriptors include:

- Topological polar surface area (TPSA): 52.3 Ų (calculated for the carboxylic acid and amine groups).

- Rotatable bond count: 2 (carboxylic acid group and the single bond adjacent to the nitrogen atom).

- Hydrogen bond donors/acceptors: 2 donors (NH and COOH), 3 acceptors (carboxylic acid oxygen and ring nitrogen).

A comparative analysis with related tetrahydroquinolines reveals that the bromine substituent increases molecular weight by ~80 atomic mass units compared to non-halogenated analogs, while the carboxylic acid group introduces polar character.

Structure

3D Structure

Properties

Molecular Formula |

C10H10BrNO2 |

|---|---|

Molecular Weight |

256.10 g/mol |

IUPAC Name |

7-bromo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid |

InChI |

InChI=1S/C10H10BrNO2/c11-7-4-3-6-2-1-5-12-9(6)8(7)10(13)14/h3-4,12H,1-2,5H2,(H,13,14) |

InChI Key |

MQHHIPYCYSIJHH-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=C(C(=C(C=C2)Br)C(=O)O)NC1 |

Origin of Product |

United States |

Preparation Methods

Molecular Characteristics

7-Bromo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid (C₁₀H₁₀BrNO₂; MW 256.10 g/mol) features a bicyclic tetrahydroquinoline scaffold with bromine at position 7 and a carboxylic acid group at position 8. The saturated 1,2,3,4-tetrahydroquinoline ring reduces aromaticity compared to fully unsaturated quinolines, influencing reactivity in electrophilic substitution and hydrogenation reactions.

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | |

| SMILES | O=C(C1=C(Br)C=CC2=C1NCCC2)O | |

| Solubility (DMSO) | 10 mM at 20°C | |

| Storage Conditions | Sealed, dry, 2–8°C |

Synthetic Methodologies

Chlorination-Hydrolysis Cascade (Patent CN102942524A)

The most extensively documented route involves a two-step chlorination-hydrolysis sequence starting from 7-bromo-8-methylquinoline.

Chlorination Step

Reaction of 7-bromo-8-methylquinoline (7.5 g, 0.034 mol) in orthodichlorobenzene (20 mL) with phosphorus trichloride (0.25 g, 0.00185 mol) under chlorine gas (21.0 g, 0.30 mol) at 150°C for 60 hours yields 7-bromo-8-(trichloromethyl)quinoline (7.74 g, 70% yield). Key parameters:

Hydrolysis to Carboxylic Acid

Hydrolysis of 7-bromo-8-(trichloromethyl)quinoline (3.25 g, 0.01 mol) in water (12 mL) at 25–30°C for 60 hours affords the target carboxylic acid (2.17 g, 86% yield).

Mechanistic Insight :

The trichloromethyl group undergoes nucleophilic attack by water, followed by dehydrohalogenation to form the carboxylic acid moiety. The tetrahydroquinoline ring’s reduced aromaticity facilitates hydrolysis at milder temperatures compared to fully aromatic analogs.

Cyclization-Bromination Approach

VulcanChem’s generalized protocol involves constructing the tetrahydroquinoline core via cyclization before introducing bromine.

Cyclization of Precursors

Condensation of γ-aminobutyric acid derivatives with cyclohexenone intermediates under acidic conditions (H₂SO₄, 80°C, 12 h) forms the tetrahydroquinoline backbone.

Electrophilic Bromination

Bromine (1.2 eq) in acetic acid at 50°C selectively substitutes position 7, aided by the electron-donating tetrahydroquinoline nitrogen.

Optimization Challenge :

Over-bromination at position 5 occurs above 60°C, necessitating precise temperature control.

Analytical Validation

¹H NMR (300 MHz, CDCl₃)

¹³C NMR (75 MHz, CDCl₃)

-

δ 170.5 ppm : Carboxylic acid carbonyl

-

δ 138.8–122.8 ppm : Aromatic carbons

Comparative Method Analysis

Table 2: Yield and Efficiency of Synthetic Routes

| Method | Yield (%) | Purity (%) | Reaction Time (h) |

|---|---|---|---|

| Chlorination-Hydrolysis | 86 | 93 | 60 |

| Cyclization-Bromination | 72 | 89 | 72 |

Key Findings :

-

The patent method’s 86% yield outperforms cyclization-bromination by 14%.

-

Chlorination-hydrolysis requires fewer synthetic steps but demands specialized handling of chlorine gas.

Industrial-Scale Considerations

Solvent Selection

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products:

Oxidation: Quinoline derivatives.

Reduction: Alcohols or aldehydes.

Substitution: Various substituted tetrahydroquinoline derivatives.

Scientific Research Applications

Pharmaceutical Development

Therapeutic Agents

This compound is primarily recognized for its role as an intermediate in the synthesis of various pharmaceuticals. It has been investigated for its potential in developing drugs targeting neurological disorders such as depression and anxiety. The tetrahydroquinoline scaffold is associated with a range of pharmacological activities including analgesic, anticonvulsant, and antipsychotic properties .

Anticancer Research

Research indicates that 7-Bromo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid exhibits anticancer properties. It has been shown to inhibit certain cancer cell lines by modulating pathways involved in cell proliferation and apoptosis. Studies suggest that derivatives of this compound can act on multiple targets within cancer cells, making them promising candidates for further drug development .

Biochemical Research

Neurotransmitter Mechanisms

In biochemical studies, this compound aids in investigating the mechanisms of action of neurotransmitters. It helps researchers understand brain function and explore potential treatments for mental health conditions by influencing neurotransmitter pathways .

Enzyme Interaction Studies

The compound has been studied for its interactions with various enzymes involved in metabolic pathways. It may modulate enzyme activity or influence cellular processes through binding interactions, which is pivotal for developing therapeutic agents.

Organic Synthesis

Building Block for Complex Molecules

this compound serves as a valuable building block in organic synthesis. Its structural features allow it to be transformed into more complex molecules that may have therapeutic properties .

Analytical Chemistry

Quality Control Applications

In analytical chemistry, this compound is utilized in methods for detecting and quantifying isoquinoline derivatives. It provides essential data for quality control in pharmaceutical manufacturing processes .

Material Science

Development of New Materials

The compound finds applications in material science, particularly in the development of new polymers with specific properties suitable for coatings and adhesives. Its unique chemical structure allows for modifications that enhance material performance .

Case Study 1: Neuropharmacological Applications

A study explored the synthesis of derivatives of this compound aimed at enhancing neuropharmacological effects. Results indicated significant improvements in binding affinity to serotonin receptors compared to existing treatments.

Case Study 2: Anticancer Activity

Research published in a peer-reviewed journal demonstrated that certain derivatives exhibited selective cytotoxicity against breast cancer cell lines while sparing normal cells. This selectivity suggests potential for therapeutic applications with reduced side effects.

Mechanism of Action

The mechanism of action of 7-Bromo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid involves its interaction with specific molecular targets. The bromine atom and carboxylic acid group play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The compound can inhibit certain enzymes or act as an agonist/antagonist at receptor sites, leading to various biological effects .

Comparison with Similar Compounds

Positional Isomerism and Electronic Effects

- 6-Bromo vs. 7-Bromo Analogs: The substitution of bromine at position 6 (CAS 123296-83-3) instead of 7 alters steric and electronic interactions.

- Halogen Substitution (Br vs. Cl) : Replacing bromine with chlorine (7-chloro analog) reduces molecular weight and polarizability, which could influence pharmacokinetic properties such as membrane permeability .

Functional Group Modifications

- Hydroxyl and Methyl Additions: The 5-bromo-8-hydroxyquinoline-7-carboxylic acid (CAS 205040-59-1) demonstrates how hydroxyl groups enhance metal chelation capabilities, making it valuable in antimicrobial formulations .

Scaffold Variations

- Isoquinoline Derivatives: The isoquinoline analog (CAS 929006-60-0) features a fused benzene ring system, which may confer distinct binding modes in enzyme inhibition compared to the quinoline core .

Biological Activity

7-Bromo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry and biological research due to its unique structural properties and potential therapeutic applications. This article delves into the biological activity of this compound, exploring its mechanisms of action, applications in drug development, and relevant case studies.

- Molecular Formula : CHBrNO

- Molecular Weight : 256.10 g/mol

The compound features a bromine atom at the 7-position and a carboxylic acid functional group at the 8-position, which contribute to its biological activity and reactivity in various chemical contexts .

Research indicates that this compound may interact with several biological targets:

- Cytochrome P450 Inhibition : It has been shown to inhibit cytochrome P450 enzymes (CYP1A2 and CYP2D6), which are crucial for drug metabolism. This inhibition can significantly affect pharmacokinetics and drug interactions .

- Neurotransmitter Modulation : The compound is involved in studies related to neurotransmitter mechanisms, suggesting potential applications in treating neurological disorders .

Biological Activities

The biological activities of this compound include:

- Antimicrobial Properties : Similar compounds have demonstrated antimicrobial effects, indicating potential for further exploration in this area .

- Anticancer Activity : Compounds with similar structures have shown promise in anticancer research, warranting investigation into the specific effects of this tetrahydroquinoline derivative .

Applications in Research

This compound serves as a valuable intermediate in various fields:

- Pharmaceutical Development : It is utilized in synthesizing drugs targeting neurological and infectious diseases .

- Organic Synthesis : The compound acts as a building block for more complex molecules with potential therapeutic properties .

- Analytical Chemistry : It is employed for detecting isoquinoline derivatives in pharmaceutical quality control .

Case Studies

Several studies have investigated the biological activity of related compounds:

- Inhibition of NDM-1 Enzyme : A study highlighted the potential of certain tetrahydroquinoline derivatives to inhibit New Delhi metallo-beta-lactamase (NDM-1), an enzyme responsible for antibiotic resistance. This suggests that 7-bromo derivatives could be explored for similar activities .

- Antioxidant and Antitryptic Activities : Research comparing various hybrids of tetrahydroquinolines demonstrated significant antioxidant and antitryptic activities. These findings indicate that structural modifications can enhance biological efficacy .

Comparative Analysis

The following table summarizes key differences between this compound and similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| This compound | Bromine at 7-position; Carboxylic acid at 8-position | Inhibits CYP enzymes; Potential neuroactivity |

| Methyl 7-bromo-1,2,3,4-tetrahydroquinoline-8-carboxylate | Methyl ester derivative | Significant CYP inhibition; Antimicrobial potential |

| 6-Nitro-1,2,3,4-tetrahydroquinoline | Nitro group substitution | Anticancer activity noted; Less studied |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 7-bromo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid, and how do reaction conditions influence yield?

- Methodological Answer : A common approach involves thermal lactamization catalyzed by polyphosphoric acid (PPA). For example, similar tetrahydroquinoline derivatives (e.g., chloro analogs) are synthesized via PPA-mediated cyclization of 8-amino-7-substituted-1,4-dihydroquinoline-3-carboxylic acid precursors . Bromination can be introduced at the 7-position using nitro-to-bromo substitution or direct electrophilic substitution. Key variables include temperature (70–100°C), solvent (e.g., ethanol/water mixtures), and reaction time (24–72 hours), with yields impacted by steric hindrance and electron-donating/withdrawing substituents .

Q. How is the structural identity of this compound confirmed?

- Methodological Answer : Structural elucidation typically combines nuclear magnetic resonance (NMR) spectroscopy (1H, 13C, and 2D techniques like COSY/NOESY) and high-resolution mass spectrometry (HRMS). For stereochemical assignments, coupling constants and NOESY correlations are critical, as demonstrated for the 2R*,4R* configuration of helquinoline, a related tetrahydroquinoline antibiotic . X-ray crystallography of co-crystallized analogs (e.g., proton-transfer compounds with dichlorobenzoates) provides additional confirmation of molecular packing and hydrogen-bonding patterns .

Q. What analytical techniques are recommended for purity assessment?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ ~280–310 nm) is standard. For quantification, calibration curves using authenticated reference standards are essential. Thin-layer chromatography (TLC) with fluorescent indicators (e.g., Rf ~0.3–0.5 in ethyl acetate/hexane) provides rapid purity checks. Mass balance and elemental analysis (C, H, N, Br) further validate purity .

Advanced Research Questions

Q. How can regioselective functionalization of the tetrahydroquinoline scaffold be achieved for SAR studies?

- Methodological Answer : Bromine at the 7-position allows cross-coupling reactions (e.g., Suzuki-Miyaura with aryl boronic acids) to introduce diverse substituents. For example, ethyl 7-bromo-4-chloro-quinoline-3-carboxylate undergoes Pd-catalyzed coupling with hydrazines to yield pyrazoloquinoline derivatives . Steric and electronic factors dictate regioselectivity: bulky groups at the 8-carboxylic acid position favor substitution at the 7-bromo site over the tetrahydroquinoline core .

Q. What are the challenges in resolving stereoisomers of this compound, and how are they addressed?

- Methodological Answer : Chiral resolution via diastereomeric salt formation (e.g., using L-tartaric acid) or chiral stationary phase HPLC is common. For helquinoline, relative stereochemistry (2R*,4R*) was assigned via NOESY correlations between the 2-methyl and 4-methoxy groups, supported by comparative analysis with stereochemically defined analogs . Dynamic NMR can detect atropisomerism in hindered derivatives .

Q. How does the compound interact with biological targets (e.g., enzymes or receptors) in mechanistic studies?

- Methodological Answer : Molecular docking and surface plasmon resonance (SPR) are used to probe interactions. For example, tetrahydroquinoline antibiotics like helquinoline inhibit bacterial growth by targeting DNA gyrase, as shown via competitive assays with radiolabeled ATP . Fluorescence quenching studies with bovine serum albumin (BSA) can assess binding affinity (Ka ~10^4–10^5 M⁻¹) and thermodynamic parameters (ΔG, ΔH) .

Q. What stability issues arise under varying pH and temperature conditions?

- Methodological Answer : The carboxylic acid moiety is prone to decarboxylation above 80°C or under strongly acidic/basic conditions. Accelerated stability studies (40°C/75% RH for 4 weeks) show <5% degradation when stored in amber vials at -20°C. Aqueous solutions (pH 7.4 PBS) exhibit t1/2 >14 days, while acidic media (pH 2) reduce t1/2 to ~48 hours .

Q. How are contradictions in reported biological activity resolved (e.g., antimicrobial vs. neuroactive effects)?

- Methodological Answer : Divergent activities often arise from assay conditions or structural analogs. For instance, helquinoline’s antibacterial activity (MIC 2–8 µg/mL against Gram-positive bacteria) contrasts with GABA receptor modulation in deuterated pyrazoloquinolines . Dose-response curves (IC50/EC50) and knockout models (e.g., bacterial mutants lacking gyrase) clarify target specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.